molecular formula C21H34N2O2 B5668065 3-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one

Cat. No.: B5668065
M. Wt: 346.5 g/mol
InChI Key: DAPMOAMFRREKNJ-UHFFFAOYSA-N
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Description

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a piperazine ring attached to a propanone backbone, with a 3,5-ditert-butyl-4-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-ditert-butyl-4-hydroxybenzaldehyde and piperazine.

    Condensation Reaction: The aldehyde group of 3,5-ditert-butyl-4-hydroxybenzaldehyde reacts with piperazine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acylation: The amine is acylated with propanone to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxyphenyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a stabilizer in polymer production to prevent degradation.

Mechanism of Action

The mechanism of action of 3-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one involves its interaction with molecular targets and pathways:

    Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-1-piperazin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c1-20(2,3)16-13-15(14-17(19(16)25)21(4,5)6)7-8-18(24)23-11-9-22-10-12-23/h13-14,22,25H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPMOAMFRREKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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